![molecular formula C11H16N2O3 B261401 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide is a chemical compound commonly referred to as MAMA. This compound has gained popularity in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. MAMA has been widely studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of MAMA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 and iNOS are enzymes that play a role in the inflammatory response, and their inhibition by MAMA may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
MAMA has been shown to reduce inflammation and pain in animal models. It has also been found to reduce fever and improve cognitive function. MAMA has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
MAMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications in medicine and biochemistry. However, MAMA has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MAMA has not been extensively studied in human clinical trials, which limits its potential for use in medical applications.
Zukünftige Richtungen
There are several future directions for research on MAMA. One potential direction is to further investigate its potential as an anti-cancer agent, as it has shown promising results in vitro. Another potential direction is to explore its potential as a treatment for Alzheimer's disease, as it has been found to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of MAMA and its potential applications in medicine and biochemistry.
Synthesemethoden
The synthesis of MAMA involves the reaction of 2-methoxy-4-hydroxyacetophenone with formaldehyde and methylamine. The resulting product is then treated with acetic anhydride to obtain MAMA. This synthesis method has been widely used in the laboratory to produce MAMA for scientific research applications.
Wissenschaftliche Forschungsanwendungen
MAMA has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. MAMA has also been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, MAMA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models.
Eigenschaften
Produktname |
2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide |
|---|---|
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-[2-methoxy-4-(methylaminomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C11H16N2O3/c1-13-6-8-3-4-9(10(5-8)15-2)16-7-11(12)14/h3-5,13H,6-7H2,1-2H3,(H2,12,14) |
InChI-Schlüssel |
DSHVXFGEOQHARN-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=C(C=C1)OCC(=O)N)OC |
Kanonische SMILES |
CNCC1=CC(=C(C=C1)OCC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B261342.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide](/img/structure/B261345.png)
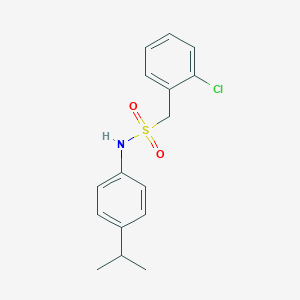
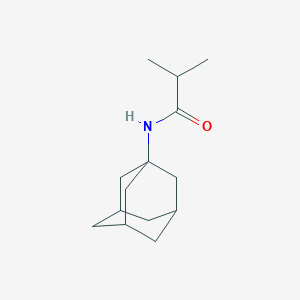
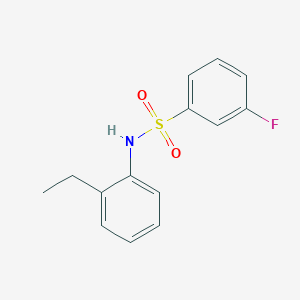
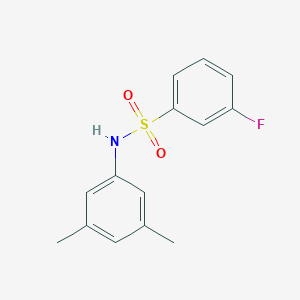
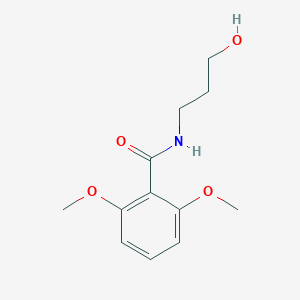
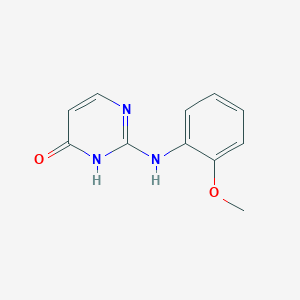
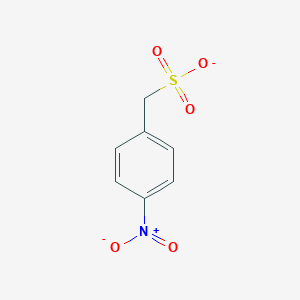
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
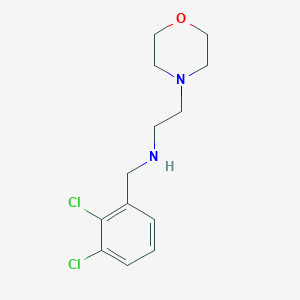
![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)
![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)